3-Hydroxyisoquinoline-7-carboxylic acid
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Overview
Description
3-Hydroxyisoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxyl group at the third position and a carboxylic acid group at the seventh position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly synthesis routes .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and amines are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
3-Hydroxyisoquinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Isoquinoline: The parent compound of 3-Hydroxyisoquinoline-7-carboxylic acid, used in the synthesis of various alkaloids.
Quinazoline: Another heterocyclic compound with applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H7NO3 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-oxo-2H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-1-2-7(10(13)14)3-8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
MHKAJFCCHPRRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)C(=O)O |
Origin of Product |
United States |
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